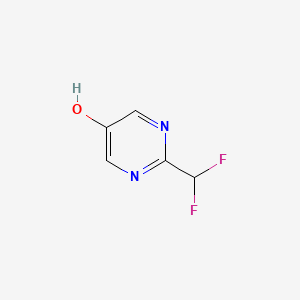

2-(Difluoromethyl)pyrimidin-5-ol

描述

属性

IUPAC Name |

2-(difluoromethyl)pyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O/c6-4(7)5-8-1-3(10)2-9-5/h1-2,4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNYOGKLXVGLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Intermediate Formation

The synthesis of trifluoromethylpyrimidinols, as described in patent CN111533699A, involves heating ethyl trifluoroacetate with 1,3-diamino-2-hydroxypropane at 160–180°C under Dean-Stark conditions to facilitate water removal. This step forms a tetrahydropyrimidine intermediate, which undergoes subsequent tosylation and base-mediated aromatization to yield the final product. For the difluoromethyl analog, substituting ethyl trifluoroacetate with ethyl difluoroacetate (CF₂HCOOEt) could theoretically follow a similar pathway.

Hypothetical Procedure:

-

Cyclocondensation: Ethyl difluoroacetate (0.1 mol) and 1,3-diamino-2-hydroxypropane (0.1 mol) are heated at 160°C for 6 hours in xylene, forming 2-(difluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.

-

Tosylation: The intermediate is treated with p-toluenesulfonyl chloride (0.12 mol) in dichloromethane at 0°C, followed by aqueous workup to isolate the tosylated derivative.

-

Aromatization: Reaction with sodium hydroxide in dimethyl sulfoxide (DMSO) at room temperature eliminates the tosyl group, yielding 2-(difluoromethyl)pyrimidin-5-ol.

Theoretical Yield and Optimization

Based on the trifluoromethyl precedent, the cyclocondensation step may achieve 50–60% yield (Table 1). Tosylation and aromatization steps typically exhibit higher efficiencies (70–80%), leading to an overall yield of 35–48% for the difluoromethyl product. Solvent selection (e.g., petroleum ether for pulping) and base strength (NaOH vs. KOH) critically influence purity and recovery.

Table 1: Hypothetical Yield Comparison for Cyclocondensation Routes

| Step | Trifluoromethyl Yield | Difluoromethyl (Projected) |

|---|---|---|

| Cyclocondensation | 60% | 50–60% |

| Tosylation | 85% | 70–80% |

| Aromatization | 75% | 70–75% |

| Overall Yield | 38% | 35–48% |

O-Alkylation of Pyrimidinone Intermediates

Adaptation of Trifluoromethyl Strategies

The ACS Omega study on 4-(trifluoromethyl)pyrimidin-2(1H)-ones demonstrates O-alkylation using iodomethylpyrimidines under basic conditions (K₂CO₃/acetone). For difluoromethyl analogs, substituting the alkylating agent with a difluoromethyl iodide (CF₂HI) or related electrophile could introduce the CF₂H group.

Hypothetical Procedure:

-

Pyrimidinone Synthesis: Condense ethyl difluoroacetate with urea or thiourea derivatives to form 4-(difluoromethyl)pyrimidin-2(1H)-one.

-

Alkylation: React the pyrimidinone with CF₂HI (3 mmol) in acetone with K₂CO₃ (3 mmol) at reflux for 30 minutes.

-

Purification: Isolate the product via recrystallization (hexane/MeOH) or column chromatography (hexane/ethyl acetate).

Challenges and Yield Projections

The lower electrophilicity of CF₂HI compared to iodomethyltrifluoromethylpyrimidines may reduce alkylation efficiency. The ACS study reported 8–10% yields for cyclocondensation steps, suggesting that difluoromethyl analogs might require extended reaction times or catalytic acceleration (e.g., phase-transfer catalysts).

Deprotection and Aromatization of Protected Intermediates

Tosyl Group Removal

The patent method’s final aromatization step employs NaOH in DMSO to eliminate the tosyl group from the tetrahydropyrimidine intermediate. For difluoromethyl derivatives, similar conditions (room temperature, 48 hours) may suffice, though reaction monitoring is essential to prevent over-decomposition.

Solvent and Base Effects

DMSO enhances solubility of aromatic intermediates, while NaOH provides sufficient basicity for elimination. Alternatives like KOH or LiOH may alter reaction kinetics but are less cost-effective for large-scale synthesis.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

化学反应分析

Types of Reactions

2-(Difluoromethyl)pyrimidin-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position where the difluoromethyl group is located.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(Difluoromethyl)pyrimidin-5-one.

Reduction: Formation of 2-(Methyl)pyrimidin-5-ol.

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

科学研究应用

2-(Difluoromethyl)pyrimidin-5-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.

Medicine: Explored for its potential antiviral and anticancer properties.

Industry: Used in the development of novel materials with specific electronic properties.

作用机制

The mechanism of action of 2-(Difluoromethyl)pyrimidin-5-ol involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleotides and inhibit enzymes involved in DNA and RNA synthesis. This inhibition can disrupt cellular processes, leading to antiviral or anticancer effects. The difluoromethyl group enhances the compound’s stability and binding affinity to its targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 2-(difluoromethyl)pyrimidin-5-ol with pyrimidine derivatives and fluorinated analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Pyrimidine Core

Key Observations :

- Acidity: The difluoromethyl group in this compound increases acidity compared to non-fluorinated analogs. For example, pyrimidinols with electron-withdrawing groups (e.g., -CF₂H) exhibit lower pKa values (~5–6) than those with -NH₂ (~8.2) .

Fluorinated Analogs in Medicinal Chemistry

Key Observations :

Physicochemical and Spectral Data Comparison

Melting Points and Solubility

- This compound : Predicted higher solubility in organic solvents (e.g., DMF) due to fluorine’s lipophilicity.

- 2-Aminopyrimidin-5-ol: Likely polar and water-soluble (pKa ~8.2) .

Spectral Data

生物活性

2-(Difluoromethyl)pyrimidin-5-ol is a compound of increasing interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethyl group attached to a pyrimidine ring. The molecular formula is CHFNO, with a molecular weight of approximately 150.09 g/mol. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may influence its biological activity .

Research indicates that this compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. Its mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes related to inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, particularly against specific bacterial strains, although detailed studies are still required to confirm these effects .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound can significantly suppress the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. For instance, IC values for COX-2 inhibition were reported at levels comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Properties

The compound has shown promising results in preliminary antimicrobial assays. In particular, it has been tested against various strains of bacteria and fungi, demonstrating notable inhibitory effects. This suggests potential applications in treating infections caused by resistant strains .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- In Vitro Studies : A study evaluated the compound's effects on cultured human cells, revealing significant reductions in inflammatory markers when exposed to varying concentrations of this compound. The results indicated that higher concentrations led to greater inhibition of COX enzymes and reduced production of pro-inflammatory cytokines.

- Animal Models : In vivo experiments using animal models demonstrated that administration of the compound resulted in decreased inflammation and pain responses in models of arthritis and other inflammatory conditions. These findings support its potential as an anti-inflammatory agent .

- Synergistic Effects : Research has also indicated that this compound may enhance the efficacy of other antimicrobial agents when used in combination therapies. This synergistic effect could be beneficial in developing new treatment regimens for resistant infections .

Data Tables

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(difluoromethyl)pyrimidin-5-ol, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or fluorination of pyrimidine precursors. For example, substituting a chlorinated pyrimidine (e.g., 5-chloropyrimidin-2-ol) with difluoromethyl groups via fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Yield optimization requires controlled temperature (0–60°C), inert atmosphere (N₂/Ar), and stoichiometric monitoring . Purity is enhanced via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water mixtures). Reaction progress is tracked using TLC or HPLC with UV detection .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -100 to -150 ppm for CF₂), while ¹H/¹³C NMR resolves pyrimidine ring protons and substituents .

- X-ray crystallography : Resolves bond angles and crystal packing; fluorine’s electron-withdrawing effects distort pyrimidine ring geometry .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.

- DFT calculations : Predict electronic effects (e.g., dipole moments, HOMO-LUMO gaps) using Gaussian or ORCA software .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Degradation occurs via hydrolysis (moisture) or photolysis (UV light) .

- In situ stability : Monitor pH (stable at 4–7) and avoid strong bases/oxidizers. Use DMSO or acetonitrile as inert solvents for biological assays .

Q. How does the difluoromethyl group influence solubility and formulation in aqueous vs. organic media?

- Methodological Answer : The CF₂ group increases hydrophobicity (logP ~1.5–2.5). For aqueous solubility:

- Use co-solvents (e.g., 10% DMSO in PBS).

- Prepare prodrugs (e.g., phosphate esters) for improved bioavailability .

- Measure solubility via shake-flask method with HPLC quantification .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound in antimicrobial or anticancer studies?

- Methodological Answer :

- Enzyme inhibition assays : Test against target enzymes (e.g., thymidylate synthase) using fluorometric or radiometric assays. The CF₂ group mimics transition states, disrupting substrate binding .

- Cellular uptake : Quantify intracellular concentrations via LC-MS/MS in cell lysates. Fluorination enhances membrane permeability .

- Resistance studies : Serial passage experiments in bacterial/cancer cell lines identify mutations in target proteins .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Replicate assays : Standardize protocols (e.g., MIC values in Mueller-Hinton broth for antibiotics).

- Metabolite profiling : Identify degradation products via LC-HRMS that may confound results .

- Structural analogs : Compare with 2-(trifluoromethyl) or 2-chloro analogs to isolate fluorine-specific effects .

Q. What strategies are effective for incorporating this compound into agrochemical lead compounds?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize derivatives with varied substituents (e.g., 4-fluoro, 5-methoxy) and test fungicidal activity via spore germination assays .

- Field trials : Evaluate photostability and rainfastness using OECD guidelines. CF₂ groups resist metabolic degradation in plants .

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., cytochrome P450). The CF₂ group’s electronegativity enhances van der Waals contacts .

- MD simulations : GROMACS or AMBER simulate binding stability over 100+ ns; analyze RMSD and hydrogen-bond occupancy .

Q. What in vitro/in vivo models are appropriate for assessing the toxicity profile of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。